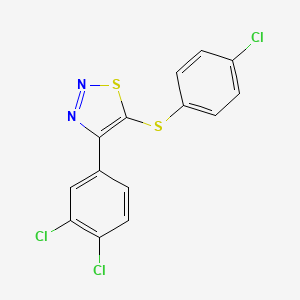
5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by NMR, IR, and elemental analysis . The crystal structure of a similar compound in complex with human glycolate oxidase has been determined at 2.8 A resolution .Chemical Reactions Analysis
The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Applications
Research has demonstrated the synthesis and potential antiviral activity of 1,3,4-thiadiazole derivatives, indicating their efficacy against certain viruses, such as the tobacco mosaic virus (Chen et al., 2010). Moreover, these compounds have shown antimicrobial properties, suggesting their use in combating bacterial and fungal infections (Sah et al., 2014).
Antituberculosis Activity
A distinct set of 1,3,4-thiadiazole derivatives exhibited remarkable in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights their potential as new antituberculosis agents (Karabanovich et al., 2016).
CNS Activity: Antidepressant and Anxiolytic Effects
Some 1,3,4-thiadiazole derivatives have been identified with significant central nervous system (CNS) activity, showing promising antidepressant and anxiolytic properties. This suggests their potential therapeutic application in treating mood disorders (Clerici et al., 2001).
Anticancer Activity
Research into 1,3,4-thiadiazole derivatives has also uncovered potential anticancer activities, with some compounds exhibiting cytotoxic effects against a variety of human cancer cell lines. This underscores the potential for developing new anticancer therapies based on this chemical scaffold (Shi et al., 2013).
Material Science Applications
Beyond biomedical applications, 1,3,4-thiadiazole derivatives have been explored for their utility in material science, including as corrosion inhibitors. This suggests a versatile application of these compounds in protecting metals from corrosion in acidic environments (Bentiss et al., 2007).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S2/c15-9-2-4-10(5-3-9)20-14-13(18-19-21-14)8-1-6-11(16)12(17)7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAKWSCWYEYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
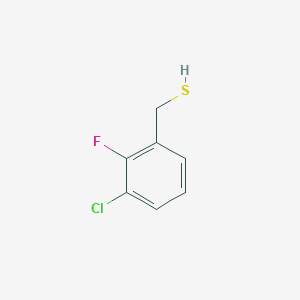
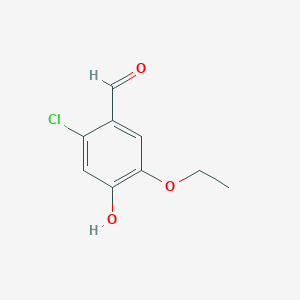

![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)
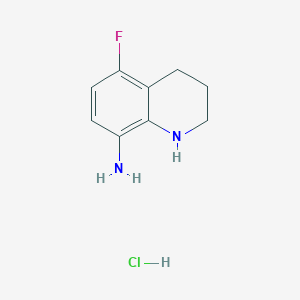

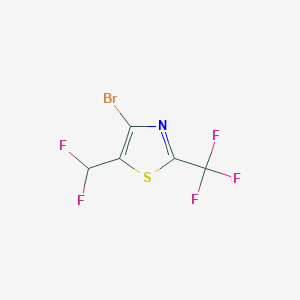
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide](/img/structure/B2834968.png)



![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
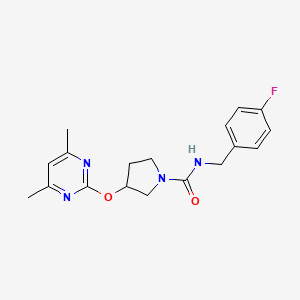
![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)
